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Compound of Interest

Compound Name:
4-Hydrazinyl-1-methylpiperidine

hydrochloride

Cat. No.: B7983659 Get Quote

In the landscape of modern drug discovery, heterocyclic scaffolds are paramount. Among

these, the piperidine ring is a ubiquitous structural motif found in a significant percentage of

small-molecule drugs approved by regulatory agencies like the European Medicines Agency

(EMA) and the US FDA.[1][2] Its prevalence is due to its ability to impart favorable

pharmacokinetic properties, including improved solubility and metabolic stability, while serving

as a versatile scaffold for introducing diverse chemical functionality. 4-Hydrazinyl-1-
methylpiperidine hydrochloride is a key building block within this chemical space. Its

bifunctional nature—possessing both a nucleophilic hydrazine group and a tertiary amine within

a conformationally restricted ring system—makes it a valuable synthon for constructing more

complex molecules with potential therapeutic applications.

The precise structural characterization of such a precursor is not merely an academic exercise;

it is a critical prerequisite for its effective use in drug development. An unambiguous

understanding of its three-dimensional structure, connectivity, and purity ensures the integrity of

subsequent synthetic steps and the predictable pharmacology of the final active

pharmaceutical ingredient (API). This guide provides a comprehensive, multi-technique

approach to the structural elucidation of 4-Hydrazinyl-1-methylpiperidine hydrochloride,

grounded in the principles of analytical chemistry and designed for the practicing researcher.
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Before delving into analytical methodologies, it is essential to establish the fundamental

properties of the target compound.

Property Value Source

IUPAC Name
(1-methylpiperidin-4-

yl)hydrazine;hydrochloride
[3]

CAS Number 953052-98-7 [4][5]

Molecular Formula C₆H₁₆ClN₃ [6]

Molecular Weight
165.67 g/mol (Hydrochloride

Salt)
[6]

Free Base MW 129.21 g/mol [6]

Form Solid [7]

The hydrochloride salt form is particularly relevant in a pharmaceutical context, as it often

enhances the stability and aqueous solubility of amine-containing compounds. The presence of

the hydrochloride dictates specific choices in analytical techniques, particularly in sample

preparation and data interpretation.

Caption: 2D representation of 4-Hydrazinyl-1-methylpiperidine hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
Mapping the Core Scaffold
NMR spectroscopy is the cornerstone of small molecule structural analysis, providing detailed

information about the carbon-hydrogen framework. For 4-Hydrazinyl-1-methylpiperidine
hydrochloride, both ¹H and ¹³C NMR are indispensable.

Expertise & Causality: Experimental Choices
Solvent Selection: The choice of solvent is critical. Due to the presence of exchangeable

protons (N-H) and the compound's salt nature, deuterated water (D₂O) or dimethyl sulfoxide

(DMSO-d₆) are the preferred solvents. D₂O will exchange with the N-H protons, causing their
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signals to disappear, which is a useful diagnostic tool. DMSO-d₆ will typically allow for the

observation of these protons, often as broad signals.

Reference Standard: Tetramethylsilane (TMS) is the standard reference (0 ppm), but it is

insoluble in D₂O. In such cases, a secondary standard like DSS (4,4-dimethyl-4-silapentane-

1-sulfonic acid) is used. For DMSO-d₆, the residual solvent peak (¹H ≈ 2.50 ppm, ¹³C ≈ 39.52

ppm) is commonly used for referencing.

¹H NMR Spectroscopy: Proton Environment Analysis
The ¹H NMR spectrum provides information on the number of distinct proton environments,

their integration (ratio), and their coupling (neighboring protons).

Anticipated ¹H NMR Data (in D₂O, 300-500 MHz)
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Proton
Assignment

Predicted
Chemical Shift
(δ, ppm)

Multiplicity Integration Rationale

-CH₃ (N-methyl) ~2.8 - 3.0 Singlet (s) 3H

Attached to a

positively

charged

nitrogen, leading

to a downfield

shift.

-CH₂- (Axial,

C2/C6)
~2.9 - 3.2 Multiplet (m) 2H

Deshielded by

the adjacent

nitrogen atom.

-CH₂-

(Equatorial,

C2/C6)

~3.4 - 3.6 Multiplet (m) 2H

Further

deshielded due

to their position

relative to the

nitrogen lone pair

axis.

-CH- (C4) ~3.1 - 3.3 Multiplet (m) 1H

Methine proton

attached to the

hydrazine group.

-CH₂- (Axial,

C3/C5)
~1.8 - 2.0 Multiplet (m) 2H

Typical aliphatic

piperidine

protons.

-CH₂-

(Equatorial,

C3/C5)

~2.1 - 2.3 Multiplet (m) 2H

Slightly downfield

from their axial

counterparts.

-NH-NH₂ Not observed - -

Protons

exchange with

D₂O solvent.

Note:The piperidine ring exists in a dynamic chair conformation.[8] The exact chemical shifts

and multiplicities for the ring protons can be complex due to axial and equatorial environments
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and their interconversion. High-resolution NMR may resolve these into distinct signals.[9]

¹³C NMR Spectroscopy: The Carbon Skeleton
The ¹³C NMR spectrum confirms the carbon framework of the molecule.

Anticipated ¹³C NMR Data (in D₂O, 75-125 MHz)

Carbon Assignment
Predicted Chemical Shift
(δ, ppm)

Rationale

C4 ~55 - 60

Methine carbon attached to the

electron-withdrawing hydrazine

group.

C2 / C6 ~52 - 55

Carbons adjacent to the

quaternized nitrogen atom are

significantly deshielded.

C3 / C5 ~28 - 32
Aliphatic carbons further from

the heteroatoms.

N-CH₃ ~42 - 45
Methyl carbon attached to the

nitrogen atom.

Protocol: NMR Sample Preparation and Acquisition
Sample Preparation: Accurately weigh 5-10 mg of 4-Hydrazinyl-1-methylpiperidine
hydrochloride and dissolve it in 0.6-0.7 mL of D₂O or DMSO-d₆ in a clean, dry NMR tube.

Instrument Setup: Place the sample in the NMR spectrometer. Lock onto the deuterium

signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

¹H Acquisition: Acquire a standard ¹H spectrum using a 90° pulse angle and a relaxation

delay of 1-2 seconds.

¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans

(typically several hundred to thousands) will be required due to the low natural abundance of

¹³C.
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Data Processing: Apply Fourier transformation, phase correction, and baseline correction to

the acquired Free Induction Decays (FIDs). Calibrate the chemical shift scale using the

appropriate reference.

Mass Spectrometry (MS): Confirming Molecular
Weight and Fragmentation
Mass spectrometry is a powerful tool for determining the molecular weight of a compound and

gaining structural insights from its fragmentation patterns.

Expertise & Causality: Experimental Choices
Ionization Technique: Electrospray Ionization (ESI) is the method of choice for this molecule.

Because the compound is already a salt, it exists as ions in solution, making it ideal for the

gentle "soft" ionization process of ESI, which minimizes premature fragmentation.

Detection Mode: The analysis should be run in positive ion mode (ESI+) to detect the

cationic species, [C₆H₁₅N₃ + H]⁺.

Expected Mass Spectrum Data
The primary ion observed will be that of the protonated free base.

Ion Calculated m/z Observed m/z Rationale

[M+H]⁺ 130.1344 ~130.1

The molecular ion of

the free base (129.21)

plus a proton. High-

resolution MS (HRMS)

can confirm the

elemental composition

to within a few parts

per million.

Tandem MS (MS/MS) for Structural Confirmation: By selecting the parent ion (m/z 130.1) and

subjecting it to collision-induced dissociation (CID), characteristic fragment ions can be

generated, providing further structural validation.
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Predicted Major Fragment Ions

Fragment m/z Proposed Structure/Loss

~98 Loss of hydrazine (-NHNH₂)

~83
Loss of hydrazine and a methyl radical (-

NHNH₂, -CH₃)

~70 Cleavage of the piperidine ring

Protocol: LC-MS Analysis
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable

solvent like methanol or water. Further dilute this stock solution to a final concentration of 1-

10 µg/mL with the mobile phase.

Chromatography (Optional but Recommended): While direct infusion is possible, using a

liquid chromatography (LC) system first ensures sample purity and removes non-volatile

salts. A short C18 or HILIC column can be used.

MS Parameters:

Set the mass spectrometer to ESI positive ion mode.

Optimize capillary voltage, cone voltage, and desolvation gas temperature and flow to

achieve a stable signal for the [M+H]⁺ ion.

Acquire a full scan spectrum over a relevant m/z range (e.g., 50-300 Da).

For MS/MS, set up an experiment to isolate the ion at m/z 130.1 and apply collision

energy to induce fragmentation.
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Mass Spectrometry Workflow

1. Sample Prep
(Dilute Solution)

2. LC Separation
(Optional)

3. ESI Source
(Positive Ion Mode)

4. Mass Analyzer (MS1)
(Scan for m/z 130.1) 5. Collision Cell (CID)

(Fragment m/z 130.1)

Isolate Parent Ion 7. Data Analysis
(Confirm MW & Structure)

Full Scan Data

6. Mass Analyzer (MS2)
(Scan Fragment Ions)

Click to download full resolution via product page

Caption: Workflow for structural confirmation by Tandem Mass Spectrometry.

Fourier-Transform Infrared (FTIR) Spectroscopy:
Functional Group Identification
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional

groups present in a molecule by measuring the absorption of infrared radiation.

Expertise & Causality: Interpreting the Spectrum
For 4-Hydrazinyl-1-methylpiperidine hydrochloride, the FTIR spectrum will be a composite

of signals from the piperidinium ion, the alkyl groups, and the hydrazinyl moiety. The

hydrochloride salt form will have a pronounced effect, particularly in the N-H stretching region.

[10]

Anticipated FTIR Absorption Bands
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Wavenumber
(cm⁻¹)

Vibration Type Functional Group Rationale

~3400 - 3200

N-H Stretch

(Asymmetric &

Symmetric)

Hydrazine (-NH₂)

Characteristic

stretching vibrations

for primary amine

groups.[11]

~3200 - 2700 N⁺-H Stretch Piperidinium ion

A very broad and

strong absorption is

expected due to the

protonated tertiary

amine, often with

multiple sub-peaks.

This is a hallmark of

an amine salt.

~2950 - 2850 C-H Stretch (Aliphatic) -CH₃, -CH₂-, -CH-

Standard aliphatic C-

H stretching

vibrations.

~1630 - 1580 N-H Bend (Scissoring) Hydrazine (-NH₂)
Bending vibration of

the primary amine.

~1470 - 1440 C-H Bend -CH₂-, -CH₃

Scissoring and

asymmetric bending

modes of alkyl groups.

~1100 - 1000 C-N Stretch C-N Bonds

Stretching vibrations

of the carbon-nitrogen

bonds in the

piperidine ring.

Protocol: FTIR Analysis (ATR Method)
Instrument Background: Ensure the Attenuated Total Reflectance (ATR) crystal (typically

diamond or germanium) is clean. Collect a background spectrum of the empty stage.

Sample Application: Place a small amount of the solid 4-Hydrazinyl-1-methylpiperidine
hydrochloride powder directly onto the ATR crystal.
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Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample

and the crystal. Collect the sample spectrum, typically by co-adding 16 to 32 scans at a

resolution of 4 cm⁻¹.

Data Analysis: The resulting spectrum of absorbance or transmittance versus wavenumber is

analyzed to identify the characteristic absorption bands.

Single-Crystal X-ray Crystallography: The Definitive
3D Structure
While spectroscopic methods provide powerful evidence for connectivity and functional groups,

single-crystal X-ray crystallography provides unambiguous, high-resolution information on the

three-dimensional arrangement of atoms in the solid state, including bond lengths, bond

angles, and stereochemistry.[12]

Expertise & Causality: From Molecule to Crystal
The primary challenge is growing a single crystal of sufficient size and quality. For

hydrochloride salts, this is often achieved through slow evaporation or vapor diffusion

techniques.[13][14] The goal is to allow the molecules to pack into a highly ordered, repeating

lattice. The resulting crystal structure will definitively show the chair conformation of the

piperidine ring, the orientation of the methyl and hydrazinyl substituents (axial vs. equatorial),

and the hydrogen bonding network involving the chloride anion.[14]

Protocol: Crystallization and X-ray Diffraction
Crystallization:

Slow Evaporation: Prepare a saturated solution of the compound in a suitable solvent

(e.g., methanol, ethanol, or a water/alcohol mixture) in a loosely covered vial. Allow the

solvent to evaporate slowly over several days to weeks.

Vapor Diffusion: Dissolve the compound in a polar solvent (e.g., methanol). Place this vial

inside a larger, sealed jar containing a less polar "anti-solvent" (e.g., diethyl ether). The

vapor of the anti-solvent will slowly diffuse into the primary solution, reducing the

compound's solubility and promoting crystal growth.[13]
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Crystal Mounting: Carefully select a well-formed, single crystal under a microscope and

mount it on a goniometer head.

Data Collection:

Mount the goniometer on the X-ray diffractometer.

Cool the crystal (typically to 100 K) using a cryostream to minimize thermal vibrations.[13]

Center the crystal in the X-ray beam and collect a series of diffraction images as the

crystal is rotated.

Structure Solution and Refinement:

The diffraction data is processed to determine the unit cell dimensions and space group.

The structure is "solved" using computational methods to determine the initial positions of

the atoms.

The atomic positions and thermal parameters are "refined" to achieve the best possible fit

between the observed and calculated diffraction patterns.

Overall Structural Elucidation Strategy

Target Compound:
4-Hydrazinyl-1-methylpiperidine HCl

NMR Spectroscopy
(¹H, ¹³C)

- Connectivity
- C/H Framework

Mass Spectrometry
(ESI-MS/MS)

- Molecular Weight
- Fragmentation

FTIR Spectroscopy
- Functional Groups
- Salt Confirmation

X-ray Crystallography
- 3D Structure

- Stereochemistry
- Conformation

Validated Structure
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Click to download full resolution via product page

Caption: Integrated workflow for the complete structural validation.

Conclusion: A Synthesized and Self-Validating
Approach
The structural elucidation of 4-Hydrazinyl-1-methylpiperidine hydrochloride is achieved not

by a single technique, but by the convergence of evidence from multiple, orthogonal analytical

methods.

NMR establishes the fundamental carbon-hydrogen framework and connectivity.

Mass Spectrometry provides definitive confirmation of the molecular weight and elemental

composition.

FTIR offers rapid verification of key functional groups and confirms the presence of the

amine salt.

X-ray Crystallography delivers the ultimate, unambiguous proof of the three-dimensional

structure.

Each protocol described herein acts as a self-validating system. The molecular weight from MS

must match the structure derived from NMR. The functional groups identified by FTIR must be

consistent with the NMR and MS data. Finally, the definitive 3D structure from crystallography

must be in complete agreement with the spectroscopic findings. This rigorous, multi-faceted

approach ensures the highest level of scientific integrity and provides the trustworthy data

required for advanced research and drug development.
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